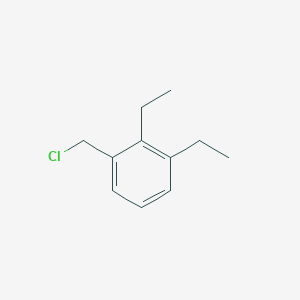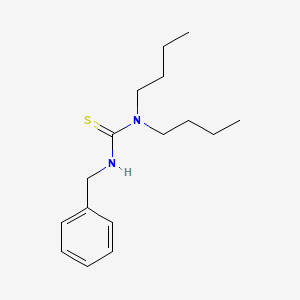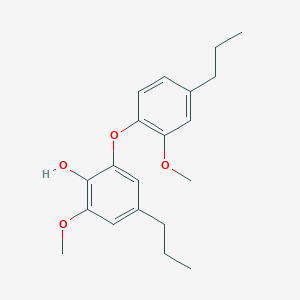
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol is an organic compound belonging to the phenylpropanoid class. Phenylpropanoids are a diverse family of organic compounds that are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway . This compound features a complex structure with multiple methoxy and propyl groups attached to a phenolic core, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenolic compounds.
Etherification: The phenolic hydroxyl groups are etherified using methoxy groups under basic conditions.
Coupling Reaction: The final step involves a coupling reaction between the methoxy and propyl-substituted phenolic intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-propylphenol: A simpler phenolic compound with similar methoxy and propyl groups.
4-Propyl-2-methoxyphenol: Another phenolic compound with a different arrangement of methoxy and propyl groups.
2-Methoxy-6-propylphenol: A compound with a similar structure but lacking the additional phenoxy group.
Uniqueness
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol is unique due to its complex structure, which includes multiple methoxy and propyl groups as well as a phenoxy linkage
Propriétés
Numéro CAS |
66266-32-8 |
|---|---|
Formule moléculaire |
C20H26O4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol |
InChI |
InChI=1S/C20H26O4/c1-5-7-14-9-10-16(17(11-14)22-3)24-19-13-15(8-6-2)12-18(23-4)20(19)21/h9-13,21H,5-8H2,1-4H3 |
Clé InChI |
VQZVGQGBNDQNOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)OC2=CC(=CC(=C2O)OC)CCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


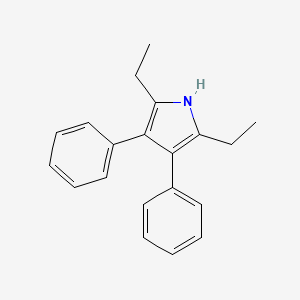
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
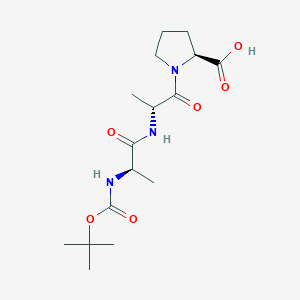
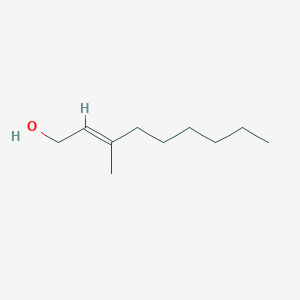
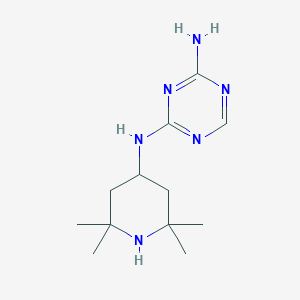
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
